![molecular formula C25H26N2O B3828755 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone](/img/structure/B3828755.png)
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone
Descripción general
Descripción
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, also known as MPAK-13, is a synthetic compound that has gained attention in the field of scientific research due to its potential use in various applications.
Mecanismo De Acción
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects through the inhibition of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting protein kinases, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have other biochemical and physiological effects. For example, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in cell signaling and regulation. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have low toxicity in vitro, which makes it a safer alternative to other protein kinase inhibitors. However, one limitation of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone. One area of interest is the development of more efficient synthesis methods for 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, which could improve its availability for research purposes. Additionally, further studies are needed to elucidate the specific mechanisms by which 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects, which could lead to the development of more targeted therapies. Finally, the potential applications of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone in imaging and sensing warrant further investigation, as these could have important implications for environmental monitoring and medical diagnostics.
Aplicaciones Científicas De Investigación
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been studied for its potential use in various scientific research applications, including cancer treatment, imaging, and sensing. In cancer research, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In imaging and sensing, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been used as a fluorescent probe for detecting metal ions, which has potential applications in environmental monitoring and medical diagnostics.
Propiedades
IUPAC Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-26(23-13-5-3-6-14-23)19-9-11-21-17-18-22(25(21)28)12-10-20-27(2)24-15-7-4-8-16-24/h3-16,19-20H,17-18H2,1-2H3/b19-9+,20-10+,21-11+,22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNGFGOMVBJMF-VLMYNYHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC=C1CCC(=CC=CN(C)C2=CC=CC=C2)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/C=C/C=C\2/C(=O)/C(=C/C=C/N(C3=CC=CC=C3)C)/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



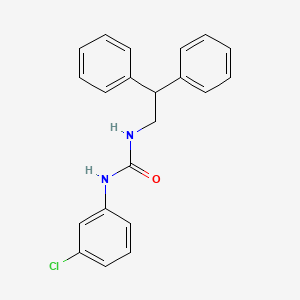
![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
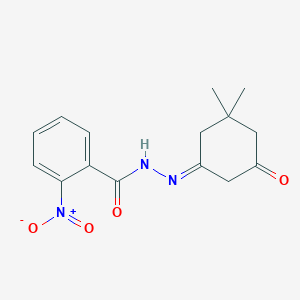
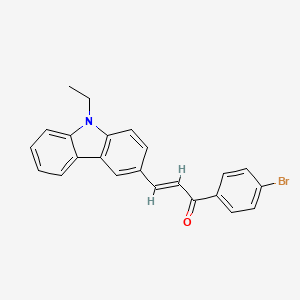
![6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828726.png)
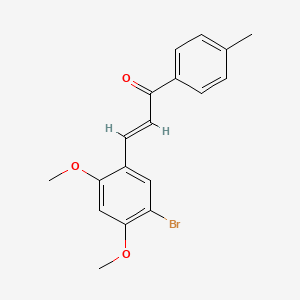
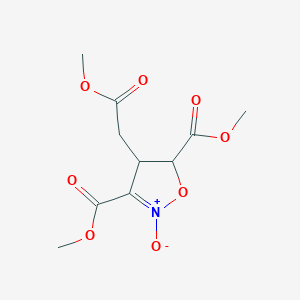
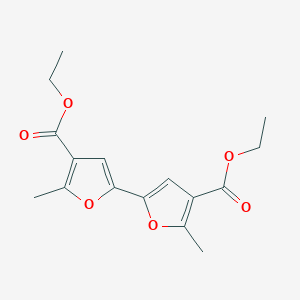

![1,1'-(4-hydroxy-3,5-biphenyldiyl)bis[5-(dimethylamino)-4-phenyl-2,4-pentadien-1-one]](/img/structure/B3828762.png)
![3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione](/img/structure/B3828766.png)
![methyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B3828771.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)